molecular formula C15H12N2O5S B1378325 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid CAS No. 1427503-88-5

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid

Cat. No.: B1378325
CAS No.: 1427503-88-5
M. Wt: 332.3 g/mol
InChI Key: XGODSKMFYLACQZ-UHFFFAOYSA-N
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Description

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is part of the indole derivative family, known for their diverse biological activities and significant roles in medicinal chemistry .

Preparation Methods

The synthesis of 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the use of benzosulfonyl chloride and 6-methoxy-5-azaindole as starting materials. The reaction conditions often involve the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the benzosulfonyl group is introduced to the azaindole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone, sulfonamide, and various substituted derivatives .

Scientific Research Applications

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzosulfonyl group is known to enhance the binding affinity of the compound to its target, leading to increased biological activity. The methoxy group further modulates the compound’s pharmacokinetic properties, improving its stability and bioavailability .

Comparison with Similar Compounds

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the benzosulfonyl and methoxy groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-methoxypyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c1-22-14-8-12-10(9-16-14)7-13(15(18)19)17(12)23(20,21)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGODSKMFYLACQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(N(C2=C1)S(=O)(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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